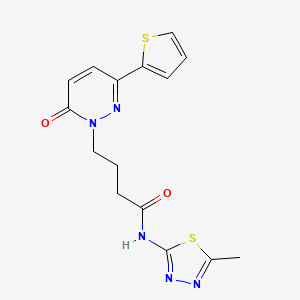
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C15H15N5O2S2 and its molecular weight is 361.44. The purity is usually 95%.
BenchChem offers high-quality N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
This compound is involved in the synthesis and biological evaluation across various studies. Research has shown the synthesis of new derivatives incorporating thiadiazole and oxadiazole motifs on cyclic imides and their subsequent evaluation for antioxidant activities, showcasing the compound's potential in medicinal chemistry and drug discovery processes. These derivatives have been characterized and studied for their effects on antioxidant activities, indicating the compound's role in developing new pharmacophores with potential health benefits (Al-Haidari & Al-Tamimi, 2021).
Antioxidant and Anti-inflammatory Activities
Another aspect of research focuses on the synthesis of 5-((styrylsulfonyl)methyl)-1,3,4-oxadiazol/thiadiazol-2-amine derivatives, which have been tested for their antioxidant and anti-inflammatory activities. The study highlights the compound's potential in producing significant antioxidant activity, surpassing that of standard Ascorbic acid, and promising anti-inflammatory effects (Sravya et al., 2019).
Antimicrobial and Antitumor Activities
Research into the synthesis and antimicrobial evaluation of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives has demonstrated moderate antimicrobial activity, suggesting the compound's utility in creating new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009). Additionally, novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety have been synthesized, characterized, and tested for their antitumor activity, showing potential as anticancer agents (Qin et al., 2020).
Anticonvulsant Activities
The synthesis of new 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives and their evaluation for anticonvulsant activity highlight the compound's relevance in developing new treatments for epilepsy. Some derivatives showed promising anticonvulsant activity in models of maximal electroshock and pentylenetetrazole-induced convulsions, comparable to standard drugs like phenytoin and diazepam (Sharma et al., 2013).
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-10-17-18-15(24-10)16-13(21)5-2-8-20-14(22)7-6-11(19-20)12-4-3-9-23-12/h3-4,6-7,9H,2,5,8H2,1H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQBHLIOFWRJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-({2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]acetyl}sulfanyl)ethyl]carbamate](/img/structure/B2819507.png)

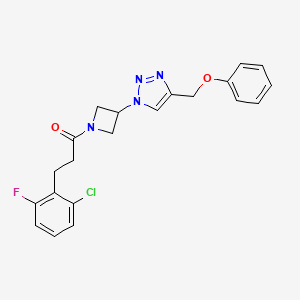
![Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2819516.png)
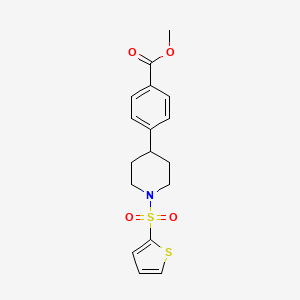
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2819518.png)
![methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2819519.png)
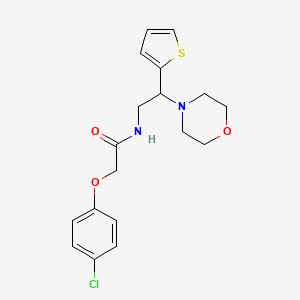
![Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate](/img/structure/B2819521.png)
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2819522.png)
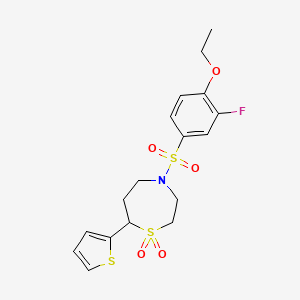
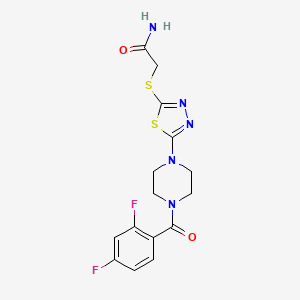
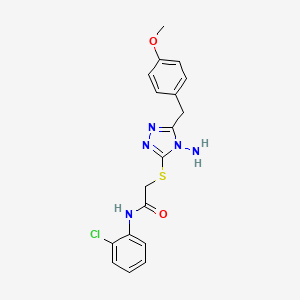
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2819528.png)